molecular formula C17H28N2 B262639 N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine

N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine

Cat. No. B262639
M. Wt: 260.4 g/mol
InChI Key: LRLQTKJTSIITSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine, commonly known as EPH, is a psychoactive drug that acts as a stimulant. It is a member of the phenethylamine family and is structurally similar to amphetamines. EPH has been of interest to scientists due to its potential use in treating various neurological disorders and its ability to improve cognitive functions.

Mechanism of Action

EPH acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
EPH has both biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, providing the body with energy. EPH has been shown to improve cognitive functions by increasing the activity of the prefrontal cortex, a region of the brain responsible for executive functions such as decision-making, working memory, and attention.

Advantages and Limitations for Lab Experiments

The advantages of using EPH in lab experiments include its ability to improve cognitive functions, its potential use in treating neurological disorders, and its structural similarity to amphetamines, which allows for comparison studies. However, the limitations of using EPH in lab experiments include its potential for abuse and addiction, the lack of long-term safety data, and the need for strict regulation and control.

Future Directions

There are several future directions for the research of EPH. One direction is the investigation of its potential use in treating neurological disorders, such as depression, anxiety, and ADHD. Another direction is the study of its long-term safety and potential for abuse and addiction. Additionally, further research is needed to understand the mechanism of action of EPH and its effects on different regions of the brain. Finally, the development of new analogs of EPH may lead to the discovery of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of EPH involves the reaction of 4-isopropylbenzyl chloride with N-(2-pyrrolidin-1-ylethyl)amine in the presence of a base. The resulting product is then purified using chromatography techniques. The purity of EPH is essential for its use in scientific research.

Scientific Research Applications

EPH has been of interest to scientists due to its potential use in treating various neurological disorders. It has been shown to improve cognitive functions, including memory, attention, and learning. EPH has also been studied for its potential use in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine

InChI

InChI=1S/C17H28N2/c1-4-19-11-5-6-17(19)13-18-12-15-7-9-16(10-8-15)14(2)3/h7-10,14,17-18H,4-6,11-13H2,1-3H3

InChI Key

LRLQTKJTSIITSD-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)C(C)C

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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